molecular formula C11H6F7NO B6320053 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate CAS No. 1778676-07-5

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate

Cat. No.: B6320053
CAS No.: 1778676-07-5
M. Wt: 301.16 g/mol
InChI Key: RJLDPWCXWGQXAP-UHFFFAOYSA-N
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Description

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate is a specialized organic compound characterized by the presence of a heptafluoroisopropyl group and a methyl group attached to a phenyl ring, which is further bonded to an isocyanate functional group

Preparation Methods

The synthesis of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate typically involves the reaction of 4-(Heptafluoroisopropyl)-2-(methyl)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the process. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate involves its reactivity towards nucleophiles, leading to the formation of stable covalent bonds. This reactivity is primarily due to the electron-withdrawing effect of the heptafluoroisopropyl group, which enhances the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

4-(Heptafluoroisopropyl)-2-(methyl)phenyl isocyanate can be compared with other phenyl isocyanates such as:

The uniqueness of this compound lies in its enhanced reactivity and stability due to the presence of the heptafluoroisopropyl group, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-1-isocyanato-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F7NO/c1-6-4-7(2-3-8(6)19-5-20)9(12,10(13,14)15)11(16,17)18/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLDPWCXWGQXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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